molecular formula C10H11BrO2 B14726023 3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 6307-97-7

3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14726023
CAS No.: 6307-97-7
M. Wt: 243.10 g/mol
InChI Key: YZZZPPRWAWILLY-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by a bromine atom, a methyl group, and an isopropyl group attached to a cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of 2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions result in various substituted cyclohexadienones.

Scientific Research Applications

3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the diene structure play crucial roles in its reactivity and binding affinity. The compound may undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chloro-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    3-Bromo-2-methyl-5-(ethyl)cyclohexa-2,5-diene-1,4-dione: The isopropyl group is replaced with an ethyl group, affecting its steric and electronic properties.

Uniqueness

3-Bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. Its specific substitution pattern also contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-5(2)7-4-8(12)6(3)9(11)10(7)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZPPRWAWILLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285966
Record name 3-bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-97-7
Record name NSC43334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-2-methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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